molecular formula C7H6N4O3 B2590918 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 890626-47-8

3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Cat. No.: B2590918
CAS No.: 890626-47-8
M. Wt: 194.15
InChI Key: BZMFQSGLZIGNNP-UHFFFAOYSA-N
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Description

“3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds, including two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . A method for synthesizing related compounds involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and impurity removal .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are known to exhibit a variety of chemical reactions. They are capable of binding in the biological system with a variety of enzymes and receptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be characterized by its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of various synthetic methodologies for triazolopyrimidine derivatives, including "3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid". These compounds are synthesized through reactions involving heterocyclic amines, showcasing diverse chemical behaviors and structural characteristics. For example, Reimlinger and Peiren (1970) described syntheses and properties of isomeric oxo-dihydro-s-triazolopyrimidines, highlighting their structural determination based on formation methods, chemical behavior, and characteristic spectra (Reimlinger & Peiren, 1970).

Potential Biological Activities and Applications

Several studies have focused on the potential biological activities of triazolopyrimidine derivatives. For instance, triorganotin(IV) complexes of similar compounds have been synthesized and characterized, showing in vitro activity against Gram-positive bacteria (Ruisi et al., 2010). This suggests possible applications in antimicrobial therapies.

Chemical Behavior and Reactivity

The chemical behavior and reactivity of triazolopyrimidine derivatives under various conditions have been extensively studied. For instance, the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles led to the formation of 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, showcasing the structural versatility and reactivity of these compounds in synthetic chemistry (Britsun et al., 2006).

Supramolecular Chemistry

Triazolopyrimidine derivatives have also been investigated in the context of supramolecular chemistry. For example, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, indicating the potential of these compounds in the development of new materials and molecular devices (Fonari et al., 2004).

Safety and Hazards

As with any chemical compound, safety and hazards associated with “3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid” would depend on its specific properties, including its toxicity . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for “3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid” and similar triazole compounds could involve further exploration of their antimicrobial properties . Additionally, the development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field .

Properties

IUPAC Name

3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7/h2H,1H3,(H,8,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMFQSGLZIGNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC=C(C(=O)N12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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